Product packaging for 2-Oxabicyclo[4.1.0]heptane(Cat. No.:CAS No. 286-16-8)

2-Oxabicyclo[4.1.0]heptane

Cat. No.: B1626845
CAS No.: 286-16-8
M. Wt: 98.14 g/mol
InChI Key: WRQOPPZJPSGEDO-UHFFFAOYSA-N
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Description

2-Oxabicyclo[4.1.0]heptane is a synthetically valuable fused bicyclic compound featuring an oxygen-containing three-membered ring. This structure is characterized by significant ring strain and a rigid three-dimensional architecture, making it a privileged scaffold in modern medicinal chemistry and drug discovery . Compounds containing the fused oxabicyclo[4.1.0]heptane motif serve as key synthetic intermediates and core structures for the development of bioactive molecules. The incorporation of such strained, three-dimensional frameworks into lead compounds is a established strategy to improve metabolic stability, enhance membrane permeability, and reduce off-target hERG channel activity . This motif is a critical structural feature in clinical-stage inhibitors, such as SARS-CoV-2 main protease inhibitors, where it has been utilized to optimize properties like cellular permeability . Researchers value this scaffold for its ability to access novel intellectual property space and for its presence in various natural products. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B1626845 2-Oxabicyclo[4.1.0]heptane CAS No. 286-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286-16-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H10O/c1-2-5-4-6(5)7-3-1/h5-6H,1-4H2

InChI Key

WRQOPPZJPSGEDO-UHFFFAOYSA-N

SMILES

C1CC2CC2OC1

Canonical SMILES

C1CC2CC2OC1

Origin of Product

United States

General Overview of Oxabicyclic Ring Systems in Organic Chemistry

Oxabicyclic compounds are a broad class of molecules characterized by a bridged or fused ring system containing at least one oxygen atom as a heteroatom. These structures are prevalent in numerous natural products and serve as versatile intermediates in organic synthesis. researchgate.net The fusion of the rings creates inherent strain and specific stereoelectronic environments, which dictate their reactivity and make them valuable for constructing complex molecular architectures. researchgate.netvulcanchem.com

A primary utility of oxabicyclic systems in synthesis is their participation in regio- and stereoselective ring-opening reactions. researchgate.net The strain within the bicyclic framework, particularly in systems containing small rings like epoxides (oxiranes), provides a thermodynamic driving force for these transformations. Nucleophilic attack or acid-catalyzed processes can cleave one of the carbon-oxygen bonds, leading to the formation of highly functionalized monocyclic or acyclic products that might be difficult to access through other synthetic routes. researchgate.netnih.gov This strategy has been successfully employed in the total synthesis of many complex natural products. researchgate.net

Furthermore, oxabicyclic compounds can be synthesized with a high degree of stereocontrol, and methods for their enantioselective synthesis and desymmetrization of meso forms are well-established. researchgate.net This allows chemists to use them as chiral building blocks, transferring the stereochemical information embedded in the bicyclic scaffold to the final target molecule. Their derivatives have shown a wide range of biological activities, making them important templates in medicinal chemistry and drug discovery. researchgate.net

Structural Features and Research Significance of the 2 Oxabicyclo 4.1.0 Heptane Motif

Foundational Synthetic Routes to the this compound Scaffold

The construction of the fundamental this compound structure is predominantly achieved through the epoxidation of cyclohexene (B86901) and its derivatives.

Cyclopropanation Reactions, including Modified Simmons-Smith Procedures

While the direct synthesis of this compound involves epoxidation, cyclopropanation reactions are crucial for creating the carbocyclic bicyclo[4.1.0]heptane framework, which can then be further modified. The Simmons-Smith reaction is a classic method for cyclopropanation. wikipedia.org It traditionally involves the use of a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. wikipedia.org

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden its applicability. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), which often provides a more reactive system. wikipedia.orgmdpi.com This method has been successfully used in the synthesis of various cyclopropanated products, including bicyclo[4.1.0]heptane. mdpi.com Another variation involves the use of dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide as a more cost-effective alternative to diiodomethane. wikipedia.org

For instance, the reaction of cyclohexene with diiodomethane and a zinc-copper couple yields norcarane (B1199111) (bicyclo[4.1.0]heptane). wikipedia.org The Simmons-Smith reaction is also effective for the cyclopropanation of functionalized alkenes like enol ethers. wikipedia.org

A key application of these methods is the cyclopropanation of 3,4-dihydro-2H-pyran, which leads to the formation of the this compound ring system. Rhodium-catalyzed cyclopropanation of 3,4-dihydro-2H-pyran with α-alkyl-α-diazoesters has been shown to produce the corresponding cyclopropane derivatives in high yields. nih.gov Specifically, the use of dirhodium tetra-triphenylacetate (Rh₂(TPA)₄) as a catalyst provides excellent diastereoselectivity. nih.gov

Alkene SubstrateReagent/CatalystProductYieldReference
3,4-dihydro-2H-pyranEthyl α-diazopropionate / Rh₂(TPA)₄Ethyl 2-methyl-2-oxabicyclo[4.1.0]heptane-7-carboxylateHigh nih.gov

Stereoselective Synthesis Protocols

The stereoselective synthesis of this compound derivatives is critical for their application in areas such as medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. One approach involves the stereoselective epoxidation of a chiral cyclohexene precursor. For example, a stereoselective synthesis of endo-7-phenyl-2-oxabicyclo[4.1.0]heptane has been reported. tandfonline.com

Another powerful strategy is the asymmetric transfer hydrogenation of cyclohexenone derivatives to create chiral alcohols, which can then be converted to the desired bicyclic nucleoside analogs. nih.govmdpi.com For example, the enantioselective preparation of both isomers of 4-hydroxy-2-cyclohexanone derivatives has been achieved using bifunctional ruthenium catalysts. nih.govmdpi.com These chiral intermediates serve as versatile building blocks for the stereoselective synthesis of cytosine analogues built on a bicyclo[4.1.0]heptane scaffold. nih.govmdpi.com

Synthesis of Functionalized this compound Analogues

The functionalization of the this compound scaffold allows for the creation of a diverse range of analogues with tailored properties.

Nucleosidic Derivatives

A significant area of research has focused on the synthesis of nucleoside analogues incorporating the this compound framework as a constrained pseudosugar moiety. These conformationally rigid structures are of interest for their potential antiviral activities. researchgate.netacs.org

The general synthetic strategy involves the coupling of a functionalized bicyclo[4.1.0]heptane intermediate with a nucleobase. For instance, a new class of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been synthesized starting from 1,4-cyclohexanedione. researchgate.net The synthesis of these compounds, designed as potential anti-HSV agents, involved the preparation of a pivotal azide (B81097) intermediate from which thymine and guanine (B1146940) nucleobases were constructed. researchgate.net

Another approach describes the synthesis of nucleoside analogues containing uracil and thymine. researchgate.net The synthesis of a cytosine analogue built on a bicyclo[4.1.0]heptane scaffold has also been reported, starting from an enantiomerically pure 4-hydroxy-2-cyclohexanone derivative. nih.govmdpi.com The process involved amination of a corresponding uridine (B1682114) derivative. nih.gov

Starting MaterialNucleobaseProductReference
Functionalized Bicyclo[4.1.0]heptyl azideThymine, GuanineThymine and Guanine nucleoside analogues researchgate.net
4-Hydroxy-2-cyclohexanone derivativeCytosineCytosine nucleoside analogue nih.govmdpi.com
This compound derivativeUracil, ThymineUracil and Thymine nucleoside analogues researchgate.net

Halogenated Derivatives

Halogenated derivatives of this compound are valuable intermediates in organic synthesis. The synthesis of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane is achieved through the addition of dichlorocarbene (B158193) to 3,4-dihydro-2H-pyran. Dichlorocarbene is typically generated from chloroform (B151607) and a strong base. This compound can undergo various transformations, including ring-opening reactions. acs.org For instance, treatment with alkaline solutions can lead to the formation of 2H-3,4-dihydropyran-5-carboxaldehyde. acs.orgacs.org

Similarly, a series of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds have been prepared by the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. rsc.org

PrecursorReagentProductReference
3,4-dihydro-2H-pyranChloroform, Base7,7-Dichloro-2-oxabicyclo[4.1.0]heptane
N-Boc-1,2,3,4-tetrahydropyridineDihalocarbene7,7-Dihalo-2-azabicyclo[4.1.0]heptane rsc.org

Carboxylic Acid and Ester Derivatives

The introduction of carboxylic acid and ester functionalities onto the this compound ring system provides access to another important class of derivatives. The synthesis of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid involves a multi-step sequence that includes the construction of the bicyclic framework followed by functionalization to introduce the ester and carboxylic acid groups. evitachem.com

The synthesis of methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is another example of a functionalized derivative. Furthermore, 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can be synthesized through the epoxidation of a cyclohexene precursor followed by esterification.

Substituted 2H-pyran-5-carboxylates can be transformed into 3-vinyl-1,2-cyclopropanedicarboxylates through condensation with methyl 2-(triphenylarsoranylidene)ethanoate. psu.edu

Derivative NameSynthetic ApproachReference
rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acidMulti-step synthesis including cyclization and functionalization evitachem.com
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateFunctionalization of the bicyclic system
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateEpoxidation and esterification
3-Vinyl-1,2-cyclopropanedicarboxylatesCondensation of 2H-pyran-5-carboxylates with an arsonium (B1239301) ylide psu.edu

Aromatic-Substituted Derivatives

The introduction of aromatic substituents to the this compound framework has been a subject of significant research, leading to the creation of novel compounds with potential applications in medicinal chemistry.

A notable area of development is the synthesis of nucleoside analogues where the oxabicycloheptane ring serves as a carbocyclic sugar mimic. Research has been published on the synthesis of this compound nucleosides that incorporate aromatic heterocyclic bases like uracil and thymine. eurjchem.comunict.itresearchgate.net These syntheses are crucial for exploring new antiviral and anticancer agents. researchgate.net The general approach involves coupling the bicyclic core with a protected pyrimidine (B1678525) or purine (B94841) base.

Another example is the stereoselective synthesis of endo-7-phenyl-2-oxabicyclo[4.1.0]heptane. acs.org This demonstrates the ability to control the spatial orientation of the aromatic substituent relative to the bicyclic system, a critical factor for biological activity. Furthermore, the synthesis of pyridine-based azomethine derivatives highlights the versatility of incorporating various aromatic systems. eurjchem.comeurjchem.com

The table below summarizes key aromatic-substituted derivatives.

Derivative NameAromatic SubstituentSynthetic ContextReference
This compound nucleosidesUracil, ThymineSynthesis of potential antiviral/anticancer agents. eurjchem.comunict.itresearchgate.net
endo-7-Phenyl-2-oxabicyclo[4.1.0]heptanePhenylStereoselective synthesis. acs.org
Pyridine-based azomethine derivativesPyridineCreation of novel heterocyclic compounds. eurjchem.comeurjchem.com

Epoxy-Functionalized Derivatives

The incorporation of additional epoxy groups onto the this compound skeleton results in highly functionalized molecules with applications in polymer science and as intermediates for natural product synthesis.

An asymmetric route has been developed for creating 2,3-epoxy-syn-1,4-cyclohexane diol derivatives, which are structural motifs in many polyketide natural products. ias.ac.in This process involves the stereoselective epoxidation of a cyclohexene-1,4-diol derivative, itself derived from D-mannitol through a key ring-closing metathesis (RCM) step. ias.ac.in

The synthesis of bio-based epoxy resins also utilizes epoxy-functionalized this compound structures. For instance, monomers derived from nopol, a β-pinene-based intermediate, have been synthesized and subsequently epoxidized. researchgate.net These monomers exhibit high reactivity in photopolymerization due to the strained epoxy group within the bicyclic system. researchgate.net

Furthermore, research on (1S,2S,3R,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-2,3-diol showcases the synthesis of diol-functionalized epoxy derivatives, which are valuable chiral building blocks. mdpi.com

Synthetic Approaches to Aza-Analogues

Replacing the ring oxygen of this compound with a nitrogen atom yields aza-analogues, a class of compounds with significant interest in medicinal chemistry due to their potential to mimic natural nucleosides and other bioactive molecules.

The synthesis of cis-2-aza-3-oxo-4-oxabicyclo[4.1.0]heptane has been reported, providing a foundational structure for this class of compounds. acs.org More complex aza-analogues, such as azabicyclo[4.1.0]heptane-2,4,5-triones, have been synthesized through a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. rsc.org This method is advantageous for its mild conditions and operational simplicity. rsc.org

Additionally, the synthesis of phosphonated carbocyclic 2′-oxa-3′-aza-nucleosides has been explored, demonstrating the creation of aza-analogues with potential therapeutic applications. eurjchem.comeurjchem.com The design of 4′-aza analogues of 2′,3′-dideoxynucleosides has also been achieved through a 1,3-dipolar cycloaddition strategy, yielding enantiomerically pure products. researchgate.net

Multi-Step Synthesis Strategies for Complex this compound Molecules

The construction of complex molecules based on the this compound framework often requires sophisticated multi-step synthetic sequences. These strategies are essential for accessing molecules with multiple functional groups and defined stereochemistry, which are often targets in natural product synthesis and drug discovery.

An example of such a strategy is the synthesis of (1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol. ontosight.ai The creation of this complex structure necessitates a multi-step process that includes the formation of the bicyclic system, stereoselective introduction of methyl groups, and the attachment of the methanol (B129727) substituent. ontosight.ai Similarly, the synthesis of (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid methyl ester involves a sequence of stereoselective functional group transformations, including the use of protecting groups and selective acetylation and esterification steps.

The synthesis of Bi-7-oxabicyclo[4.1.0]heptane, a precursor for cycloaliphatic epoxy resins, typically starts with the catalytic hydrogenation of hydroquinone (B1673460) to produce cyclohexane-1,4-diol isomers, followed by isomerization and cyclization steps to form the final bicyclic structure.

Control of Stereochemistry in Multi-Chiral Systems

A critical challenge in the synthesis of complex this compound derivatives is the precise control of stereochemistry at multiple chiral centers. The spatial arrangement of substituents significantly influences the biological activity and physical properties of the molecule.

Stereocontrol is a major hurdle in the synthesis of epoxy-cyclohexane natural products. ias.ac.in Asymmetric synthesis routes are often employed to achieve high enantiomeric purity. For instance, the synthesis of 2,3-epoxy-syn-1,4-cyclohexane diol derivatives utilizes a substrate-controlled stereoselective epoxidation, where the directing influence of existing functional groups on the cyclohexane (B81311) ring dictates the stereochemical outcome of the epoxidation. ias.ac.in

In the synthesis of functionalized derivatives like methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, the rigid bicyclic core imposes significant steric constraints that influence the stereochemical outcome of subsequent reactions. Nucleophilic substitution often occurs preferentially from the less hindered face, leading to specific stereoisomers. The development of stereoselective synthesis for compounds like endo-7-phenyl-2-oxabicyclo[4.1.0]heptane further underscores the importance and feasibility of controlling stereochemistry in these systems. acs.org

Mechanistic Investigations and Reactivity Profiles of 2 Oxabicyclo 4.1.0 Heptane

Analysis of Ring Strain Effects on Reactivity

The reactivity of 2-oxabicyclo[4.1.0]heptane, a fused bicyclic ether, is profoundly influenced by the inherent ring strain within its structure. This strain originates from two primary sources: the three-membered cyclopropane (B1198618) ring and the bicyclic ether system. The combination of these strained features makes the molecule susceptible to a variety of chemical transformations driven by the release of this potential energy.

Cyclopropane Ring Strain as a Driving Force for Transformations

The cyclopropane ring is characterized by significant angle strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain, estimated to be around 27.5 kcal/mol, weakens the C-C bonds, giving them increased p-character and making them more susceptible to cleavage. wgtn.ac.nzcolab.ws This inherent instability is a primary driving force for various reactions, particularly ring-opening transformations. wgtn.ac.nzscispace.com In derivatives of this compound, this high ring strain facilitates reactions that lead to the formation of more stable, less strained products. For instance, the extreme ring strain in 7,7-dichloro-2-oxabicyclo[4.1.0]heptane promotes electrocyclic ring-opening reactions. unit.no The relief of this strain provides the thermodynamic impetus for the molecule to undergo transformations under relatively mild conditions, including reactions with catalysts, nucleophiles, electrophiles, heat, or light. scispace.com

Elucidation of Ring-Opening Reactions

The significant ring strain in this compound and its derivatives makes them prime candidates for ring-opening reactions. These reactions are a dominant feature of their chemical profile, providing pathways to a variety of functionalized six- and seven-membered ring systems. The cleavage can be initiated by various reagents, including acids, bases, and metal complexes, often proceeding with high selectivity. For example, the ring-opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane has been studied as a route to synthesize 2H-3,4-dihydropyran-5-carboxaldehyde. acs.org

Metal-Complex Mediated Ring Opening

Transition metal complexes are effective mediators for the ring-opening of this compound derivatives, offering controlled and selective transformations. The metal center can coordinate to the molecule, activating it towards nucleophilic attack or facilitating cleavage of the strained C-C or C-O bonds.

One documented example involves the use of samarium(II) diiodide (SmI₂), a single-electron transfer agent. Treatment of a this compound-1-carboxylate derivative with SmI₂ induced cleavage of the cyclopropane ring to afford a 4-oxocycloheptanecarboxylate in excellent yield. acs.org Similarly, niobium pentachloride (NbCl₅), a Lewis acid, has been shown to catalyze the ring-opening of epoxides, including the parent 7-oxabicyclo[4.1.0]heptane. mdpi.com The reaction with NbCl₅ in acetonitrile (B52724) led to the formation of the corresponding chlorohydrin via an Sₙ2 mechanism. mdpi.com Iron-catalyzed ring-opening/cross-coupling reactions have also been explored for related cyclopropanated 2-pyrones, indicating the potential for iron catalysis in these systems. uni-regensburg.de

Table 1: Examples of Metal-Complex Mediated Ring-Opening Reactions
Substrate DerivativeMetal Complex/ReagentProduct TypeReference
5-Oxabicyclo[4.1.0]heptane-1-carboxylateSamarium(II) diiodide (SmI₂)4-Oxocycloheptanecarboxylate acs.org
7-Oxabicyclo[4.1.0]heptaneNiobium pentachloride (NbCl₅)trans-2-Chlorocyclohexanol (Chlorohydrin) mdpi.com
Cyclopropanated 2-pyroneIron catalystMacrolide precursor (via cross-coupling) uni-regensburg.de

Rearrangement Reactions and Pathways

Beyond simple ring-opening, derivatives of this compound can undergo complex rearrangement reactions. These transformations often proceed through carbocationic or radical intermediates, leading to the formation of diverse molecular scaffolds. For instance, ketone derivatives of this compound can be rearranged using p-toluenesulfonic acid in methanol (B129727). thieme-connect.de This process involves an intermediate cyclopropylmethyl-type carbocation that undergoes β-scission of the inter-ring bond, ultimately yielding a seven-membered methoxy (B1213986) ketone. thieme-connect.de

Photochemical reactions can also initiate unique rearrangement cascades. A notable example is a photochemical cascade that begins with cyclopropanation, followed by ring-opening, a retro-Michael reaction, and a subsequent Michael addition, resulting in the formation of novel heterocyclic derivatives like chromanones. scispace.com The fragmentation of α,β-epoxy ketones, such as 2-ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one, upon treatment with tosylhydrazine, provides another pathway for rearrangement, leading to the formation of alkynones like non-6-yn-2-one. thieme-connect.de

Oxidative Transformations

The oxidation of cyclohexene (B86901) is a primary industrial route for the synthesis of this compound (often referred to as cyclohexene oxide in this context). sci-hub.box This epoxidation reaction can be achieved using various oxidants and catalysts. Common oxidants include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and hypervalent iodine compounds, often in the presence of metal complex catalysts. sci-hub.box

Once formed, this compound itself can undergo further oxidative transformations. The selective oxidation of cyclohexene can be directed to produce other valuable chemicals, with the bicyclic ether as a key intermediate. For example, hydrolysis of the epoxide ring leads to cyclohexane-1,2-diol, while further oxidation can cleave the cyclohexane (B81311) ring entirely to produce adipic acid. sci-hub.box While much of the literature focuses on the formation of this compound via oxidation, related nitrogen-containing analogues (azabicyclo[4.1.0]heptanes) have been synthesized through transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, demonstrating that the bicyclo[4.1.0]heptane framework is amenable to various oxidative processes. researchgate.net

Reductive Transformations

The reductive transformation of this compound and its derivatives involves the cleavage of the strained epoxide ring. While detailed experimental data on the parent compound is limited, the reactivity can be inferred from related structures. The reductive cleavage of the epoxide ring is a plausible reaction that can lead to the formation of diol functionalities evitachem.com. The stereochemical outcome of such reductions is of significant interest in synthetic chemistry.

In studies involving complex derivatives of the this compound scaffold, certain reductive methods have proven challenging. For instance, attempts at reductive cleavage of protecting groups via a radical mechanism have been found to be ineffective in some substituted systems. This suggests that the reactivity of the radical species may be too low, possibly due to the electronic properties of the substituted bicyclic epoxide structure uni-regensburg.de. Other potential transformations include deoxygenative reductions, which would remove the oxygen atom from the ring system researchgate.net.

Nucleophilic Substitution Reactivity

The inherent ring strain of the epoxide in this compound makes it susceptible to nucleophilic attack, a characteristic feature of oxiranes reactory.app. This reactivity is central to its utility in organic synthesis. The reaction involves the ring-opening of the epoxide as a nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond .

This reactivity is observed in various derivatives. For example, in certain substituted this compound systems, the oxo-ring is readily opened by nucleophilic attack, which can sometimes lead to unstable intermediates that undergo further reactions uni-regensburg.de.

The formation of the this compound scaffold can itself involve nucleophilic species. A notable example is the intramolecular [2+1]-cycloaddition of visible light-induced singlet nucleophilic carbenes with tethered olefins, which produces the bicyclic framework stereospecifically rsc.orgnih.gov. The resulting donor-acceptor cyclopropanes are valuable synthetic intermediates. These scaffolds can subsequently undergo ring-expansion reactions when treated with nucleophiles like hydrazine, demonstrating the continued susceptibility of the ring system to nucleophilic attack scispace.com.

The conditions of the nucleophilic substitution determine the regioselectivity of the ring-opening. Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then preferentially attacks the more substituted carbon atom. In neutral or basic conditions, the nucleophile directly attacks the less sterically hindered carbon atom reactory.app.

Table 1: Nucleophilic Ring-Opening Reactions of Oxabicyclo[4.1.0]heptane Scaffolds
Reactant TypeReactionOutcomeReference
Nucleophilic Carbene (intramolecular)[2+1]-CycloadditionFormation of the oxabicyclo[4.1.0]heptane scaffold. rsc.org
HydrazineRing ExpansionFormation of larger heterocyclic frameworks from the bicyclic system. scispace.com
General NucleophilesRing-OpeningFormation of 1,2-difunctionalized cyclohexanes.

Polymerization Mechanisms and Thermodynamics

This compound, also known as 1,2-epoxycyclohexane or cyclohexene oxide, can undergo ring-opening polymerization to form poly(oxy-1,2-cyclohexylene), also called poly(cyclohexene oxide) researchgate.netcontaminantdb.ca. The primary driving force for this polymerization is the relief of strain in the three-membered epoxide ring.

The polymerization is typically initiated by cationic species contaminantdb.ca. The thermodynamics of this process have been investigated through combustion calorimetry for the closely related isomer, 7-oxabicyclo[4.1.0]heptane. The enthalpy of polymerization (ΔH(l→am)) for the liquid monomer to an amorphous polymer was determined to be -96.7 ± 1.5 kJ·mol⁻¹ researchgate.net. This highly exothermic value reflects the significant strain energy of the epoxide ring, which is released upon polymerization.

Table 2: Thermodynamic Data for the Polymerization of Cyclohexene Oxide (7-Oxabicyclo[4.1.0]heptane)
Thermodynamic QuantityValueState ChangeReference
Enthalpy of Combustion (Monomer)-3624.9 ± 0.6 kJ·mol⁻¹Liquid researchgate.net
Enthalpy of Combustion (Polymer)-3528.2 ± 1.4 kJ·mol⁻¹Amorphous researchgate.net
Enthalpy of Polymerization-96.7 ± 1.5 kJ·mol⁻¹Liquid to Amorphous researchgate.net

The polymerization of this compound can proceed via a coordinate propagation mechanism, which is a type of cationic ring-opening polymerization researchgate.netufsc.br. This process is characterized by the following steps:

Initiation : The reaction is started by an initiator, such as a trityl salt (triphenylmethyl hexafluoroarsenate). The initiator coordinates with the oxygen atom of the epoxide ring, leading to the formation of a tertiary oxonium ion. This step activates the monomer for subsequent nucleophilic attack .

Propagation : The propagation step involves the nucleophilic attack of the oxygen atom from an incoming monomer molecule on one of the carbon atoms of the activated, ring-opened growing polymer chain. This process regenerates the oxonium ion at the new chain end, allowing the polymer chain to grow . The propagation is governed by Bernoullian statistics, indicating that the stereochemistry of monomer addition is random.

This mechanism has been studied for related bicyclic ethers and is considered a key pathway for their polymerization researchgate.netufsc.br.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-oxabicyclo[4.1.0]heptane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the bicyclic framework.

Proton (¹H) NMR spectra are particularly informative for determining the relative stereochemistry of the molecule. The chemical shifts of the protons on the cyclopropane (B1198618) and tetrahydropyran (B127337) rings are distinct and influenced by their spatial orientation. The vicinal coupling constants (³JHH) between adjacent protons are strongly dependent on the dihedral angle between them, which is a key parameter in conformational analysis. For instance, in derivatives of this compound, a large coupling constant (typically around 9.5 Hz) between two protons is indicative of a trans-diaxial relationship, which helps in assigning the conformation of the six-membered ring.

Carbon-¹³ (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and substitution pattern. The carbons of the epoxide ring in this compound derivatives typically resonate at a characteristic upfield region compared to other carbons in the molecule.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in confirming through-space proximity between protons. NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. This information is crucial for establishing the stereochemistry at the ring junctions and the orientation of substituents. For example, in nucleoside derivatives of this compound, NOE has been used to confirm the relative configuration of substituents on the bicyclic system. nih.gov

¹H and ¹³C NMR Data for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Coupling Constants (Hz)
H-1 ~5.93-6.03 ~83-90 J1,2 = ~2.5-9.5
H-2 ~4.84 ~69-78
H-3 ~5.48 ~67-72
C-4 ~15-24
C-5 ~53-60
C-6 ~67-71
C-7 ~24

Note: The chemical shifts and coupling constants are approximate and can vary depending on the specific derivative and solvent used. nih.gov

Time-resolved NMR spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. gcms.cz By acquiring a series of NMR spectra at rapid intervals, it is possible to track the concentration of reactants, intermediates, and products simultaneously. This provides detailed kinetic information and insights into the reaction mechanism.

While specific time-resolved NMR studies on this compound were not found in the reviewed literature, the technique is highly applicable to studying its reactions, particularly the acid-catalyzed ring-opening of the epoxide. mdpi.com Such studies would involve initiating the reaction within the NMR tube and rapidly acquiring spectra to monitor the disappearance of the epoxide signals and the appearance of signals corresponding to the ring-opened products. The integration of these signals over time allows for the determination of reaction rates and the elucidation of the kinetic profile of the reaction. chromatographyonline.com The use of flow systems in conjunction with NMR can also be employed for kinetic studies of both homogeneous and heterogeneous reactions involving this compound. gcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is primarily used to confirm the presence of the key structural features: the ether linkage within the tetrahydropyran ring and the C-O bonds of the epoxide.

The IR spectrum of a this compound derivative will exhibit characteristic absorption bands. The C-H stretching vibrations of the alkyl groups typically appear in the region of 2850-3000 cm⁻¹. A key diagnostic feature for the epoxide ring is the asymmetric C-O-C stretching, which gives rise to a band around 1250 cm⁻¹. The symmetric C-O-C stretching of the epoxide is usually found in the 800-900 cm⁻¹ region. The ether C-O-C stretching of the tetrahydropyran ring will also produce a strong absorption band, typically in the 1070-1150 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the this compound framework.

Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
C-H Stretch (alkane) 2850-3000 Medium to Strong
C-O-C Stretch (epoxide, asymmetric) ~1250 Strong
C-O-C Stretch (ether) 1070-1150 Strong
C-O-C Stretch (epoxide, symmetric) 800-900 Medium

Note: The exact positions of the absorption bands can be influenced by the molecular structure and the presence of other functional groups.

Chromatographic Separations in Isomer and Purity Assessment

Chromatographic techniques are essential for the separation of isomers and the assessment of the purity of this compound and its derivatives. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for these purposes.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of this compound. chromatographyonline.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving good resolution of isomers. Chiral GC columns, often containing derivatized cyclodextrins, can be used to separate enantiomers of chiral this compound derivatives. researchgate.net

High-performance liquid chromatography is a versatile technique for the purification and purity analysis of a wide range of this compound derivatives, including those that are not sufficiently volatile for GC. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common approach. nih.gov The separation is based on the hydrophobicity of the compounds. Chiral stationary phases are also available for HPLC, enabling the resolution of enantiomers. nih.gov The purity of a sample can be assessed by analyzing the chromatogram for the presence of extraneous peaks. Diode-array detectors can be used to obtain the UV spectrum of each peak, which can help in identifying impurities.

Examples of Chromatographic Conditions for the Analysis of this compound and Related Compounds

Technique Column Mobile Phase/Carrier Gas Detector Application
GC-MS TS-5MS (30 m x 0.25 mm, 0.25 µm) Helium Mass Spectrometer Analysis of volatile derivatives. nih.gov
Chiral GC Cyclodextrin-based chiral stationary phase Helium or Hydrogen Flame Ionization Detector (FID) or MS Separation of enantiomers. researchgate.net
HPLC Microsorb Dynamax (100Å, 21.4 x 250 mm) 2-propanol/n-hexane UV Separation of anomeric mixtures of nucleoside derivatives. researchgate.net
Reversed-Phase HPLC Supelcosil LC-18-S (150 x 4.6 mm) 40% (v/v) acetonitrile in water UV Analysis of epoxides after derivatization. nih.gov
Chiral HPLC Chiralpak AS-H, Phenomenex Lux Cellulose-1 or 2 n-heptane/iPrOH UV Resolution of enantiomers. rsc.org

Computational and Theoretical Studies on 2 Oxabicyclo 4.1.0 Heptane Systems

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical methods are central to understanding the three-dimensional structure and conformational dynamics of bicyclic systems. These calculations can model the molecule's electron distribution to determine its most stable geometric arrangements.

Detailed studies employing Density Functional Theory (DFT) for the specific purpose of geometric optimization of the parent compound, 2-Oxabicyclo[4.1.0]heptane, are not extensively documented in widely available scientific literature. While DFT is a common method for such analyses, specific applications to this particular isomer are not prominently reported.

Semi-empirical methods, such as Austin Model 1 (AM1), provide a computationally efficient way to study the conformational properties of large molecules. Research has utilized AM1 calculations to investigate the structural impact of the this compound framework when incorporated into more complex structures, such as nucleoside analogues. researchgate.netresearchgate.net

In a study on newly synthesized nucleosides, AM1 calculations were performed on a derivative, this compound nucleoside 13b, and compared to a reference 1,5-β-pyranose nucleoside. researchgate.net The calculations revealed that fusing the cyclopropane (B1198618) ring to the pyranose ring, as in the this compound system, induces a significant puckering of the structure. researchgate.net This puckering results in reduced conformational freedom for the molecule. researchgate.net Furthermore, this conformational restriction leads to a decreased distance between the nucleobase and the hydroxymethyl group, a critical factor in the potential biological activity of such nucleoside analogues. researchgate.net These findings highlight how the rigid bicyclic structure of the this compound core can be used to control molecular conformation. researchgate.net

Thermochemical Property Determinations

The calculation of thermochemical properties is essential for understanding the stability and reactivity of a compound. These theoretical determinations can provide valuable data that complements or, in some cases, precedes experimental measurements.

Specific computational studies detailing the calculation of the standard enthalpy of formation for this compound could not be identified in a comprehensive review of available literature.

There is a lack of specific published research that focuses on the computational determination of the standard entropy and heat capacity for the this compound molecule.

Mechanistic Modeling of Reaction Pathways

Computational studies have been instrumental in modeling the diverse reaction pathways of bicyclo[4.1.0]heptane systems. These models provide insights into reaction intermediates, transition states, and the energetic profiles that determine product distributions.

Density Functional Theory (DFT) is a primary method used to investigate these pathways. For instance, DFT calculations have been employed to study the reactions of bicyclic and spirocyclic hydrocarbons bearing cyclopropyl (B3062369) groups with dioxiranes. semanticscholar.org These studies help parallel observed site-selectivities and diastereoselectivities with calculated activation free energies for the corresponding reaction pathways. semanticscholar.org In the oxidation of 1-methylbicyclo[4.1.0]heptane, computational models support the formation of cationic intermediates, which accounts for the observation of rearranged products alongside unrearranged ones. semanticscholar.org

Mechanistic proposals for reactions involving derivatives of this compound have also been formulated. One such pathway involves a one-electron oxidation of a vinyl-substituted this compound derivative, which triggers a ring-opening cascade to form hexahydrofuro[2,3-b]furans. uni-regensburg.de Another modeled reaction is the ring-opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane under basic conditions. unit.no The proposed mechanism suggests that the reaction proceeds through dehydrohalogenation to form a highly unstable cyclopropyl anion, which then rearranges into a reactive cyclopropene (B1174273) intermediate. unit.no

Furthermore, computational modeling has shed light on photochemical reactions. A visible-light-induced reaction of acyl silanes was shown to produce oxabicyclo[4.1.0]heptane scaffolds via a [2+1] cycloaddition. rsc.orgnih.gov In some cases, the resulting cyclopropane product was observed to undergo a subsequent cascade reaction involving ring opening, a retro-Michael reaction, and a Michael addition to yield new heterocyclic derivatives. rsc.org

The table below summarizes key modeled reaction pathways for this compound and its derivatives.

Reaction TypeSubstrate ExampleProposed MechanismComputational MethodRef.
Oxidation 1-methylbicyclo[4.1.0]heptaneHydrogen Atom Transfer (HAT) followed by Electron Transfer (ET) leading to cationic intermediates.DFT semanticscholar.org
Photochemical Cascade Acyl silane (B1218182) with tethered olefin[2+1] cycloaddition followed by ring opening, retro-Michael, and Michael addition.Not Specified rsc.org
Base-Induced Ring Opening 7,7-dichloro-2-oxabicyclo[4.1.0]heptaneDehydrohalogenation to cyclopropyl anion, rearrangement to cyclopropene intermediate.Not Specified unit.no
Oxidative Ring Opening (E)-methyl 3-(2-styryl)-2-oxabicyclo[4.1.0]heptane-7-carboxylateOne-electron oxidation triggers a ring-opening cascade.Not Specified uni-regensburg.de

Prediction of Conformational Preferences and Flexibility

The three-dimensional structure and flexibility of the this compound ring system are critical determinants of its chemical behavior. Computational methods are extensively used to predict the most stable conformations and to understand the dynamics of the bicyclic framework.

The inherent ring strain within the bicyclo[4.1.0]heptane system, arising from the fusion of a three-membered cyclopropane ring and a six-membered tetrahydropyran (B127337) ring, significantly influences its geometry and reactivity. This strain is a key factor in the high regioselectivity observed in ring-opening reactions.

The conformational preference of the sugar-like moiety in derivatives, such as this compound nucleosides, is crucial for their interaction with biological targets like enzymes. researchgate.net The correlation between a specific sugar conformation and the conformational preference required by an enzyme can be challenging to predict but is essential for designing biologically active molecules. researchgate.net Molecular dynamics simulations have been used to investigate the dynamics of related cycloaliphatic epoxides in reaction systems, revealing how molecular arrangement and mobility can create optimal or suboptimal conditions for a reaction to occur. d-nb.info

The table below presents findings from computational studies on the conformation of bicyclo[4.1.0]heptane systems.

SystemMethodKey FindingImplicationRef.
7-Oxabicyclo[4.1.0]heptane DFT (B3LYP/6-31G(d,p))Calculation of molecular structure and vibrational frequencies.Provides fundamental data for thermochemical property estimation. aip.orgaip.org
7-Oxabicyclo[4.1.0]heptane Computational StudiesReveals a preference for the syn-orientation.Predicts the most stable geometric arrangement. smolecule.com
Bicyclo[4.1.0] System Strain Energy AnalysisHigh inherent ring strain.Influences high regioselectivity in ring-opening reactions.
This compound Nucleosides Not SpecifiedCorrelation between sugar conformation and enzymatic interactions.Conformational preference is critical for biological activity. researchgate.net
3-Ethyl-7-oxabicyclo(4.1.0)heptane Molecular DynamicsCO2 molecules were distant from the catalyst and epoxide groups.System dynamics revealed suboptimal conditions for CO2 fixation. d-nb.info

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

The unique structural features of 2-Oxabicyclo[4.1.0]heptane, namely the fusion of a tetrahydrofuran (B95107) ring with a cyclopropane (B1198618) ring, render it an excellent starting material for the synthesis of intricate molecular frameworks. The high ring strain associated with the three-membered ring facilitates regioselective and stereoselective ring-opening reactions, providing access to a variety of functionalized cyclohexane (B81311) derivatives.

Organic chemists have capitalized on the reactivity of this compound to construct other bicyclic systems. For instance, palladium-catalyzed intramolecular coupling and cyclization reactions have been successfully employed to synthesize bicyclo[4.1.0]heptene derivatives. acs.org These reactions demonstrate the utility of the this compound skeleton as a scaffold for building more complex carbocyclic structures. Furthermore, the inherent chirality of substituted derivatives of this compound can be transferred to the target molecules, making it a valuable tool in asymmetric synthesis. The cyclopropane ring is a key feature in many natural products and biologically active compounds, and this compound serves as a valuable intermediate in their synthesis. acs.org

Utilization as Synthetic Intermediates

The reactivity of the epoxide ring in this compound allows for its use as a key intermediate in the synthesis of a wide array of organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries.

A significant application of this compound as a synthetic intermediate is in the preparation of modified nucleosides. researchgate.net Nucleoside analogs are a critical class of therapeutic agents, particularly in the development of antiviral drugs. Researchers have synthesized α- and β-2-Oxabicyclo[4.1.0]heptane nucleosides containing uracil (B121893) and thymine (B56734). researchgate.net The synthesis involves the coupling of the bicyclic sugar moiety with the nucleobases. These novel nucleosides have been investigated for their potential antiviral activities. researchgate.net Although the initial studies did not show significant antiviral activity, this line of research highlights the potential of this compound derivatives as scaffolds for novel drug candidates. researchgate.net The rigid bicyclic structure can confer specific conformational constraints on the nucleoside analog, which can influence its interaction with biological targets.

Examples of Nucleosides Synthesized from this compound Derivatives
Nucleoside AnalogNucleobaseAnomeric ConfigurationReference
This compound-uracilUracilα and β researchgate.net
This compound-thymineThymineα and β researchgate.net

While specific, commercially successful agrochemicals derived directly from this compound are not extensively documented in readily available literature, the broader class of bicyclo[4.1.0]heptane derivatives is recognized for its importance in this sector. researchgate.net The structural motifs present in this compound are found in various biologically active molecules. The development of synthetic strategies to access these frameworks is of considerable interest for the discovery of new pesticides and herbicides. The functional groups that can be introduced through the ring-opening of this compound can be further elaborated to produce a diverse range of compounds for screening in agrochemical applications.

Applications in Polymer Science

The strained nature of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that can lead to the formation of functional and biodegradable polymers.

The ring-opening polymerization of oxabicyclo compounds can lead to polyesters with unique properties. For instance, the anionic ROP of a related compound, 2-oxabicyclo[2.1.1]hexan-3-one, has been shown to produce polyesters with excellent thermal and hydrolytic stability. nih.gov This suggests that polymers derived from this compound could also exhibit desirable material properties. The enthalpy of polymerization for the isomeric 7-oxabicyclo[4.1.0]heptane has been determined, providing thermodynamic data that is crucial for understanding the polymerization process of this class of monomers. researchgate.net The resulting polymers from the ROP of such bicyclic ethers are poly(cyclohexylene ether)s, which can have stereoregular backbones, leading to materials with specific physical and mechanical properties. The copolymerization of this compound with other cyclic monomers could provide access to a wide range of polymeric materials with tunable characteristics, such as varying hydrophilicity, crystallinity, and degradation behavior. rsc.org

Thermodynamic Data for the Polymerization of 7-Oxabicyclo[4.1.0]heptane
ParameterValueReference
Enthalpy of Combustion (liquid monomer)-3624.9 ± 0.6 kJ·mol-1 researchgate.net
Enthalpy of Combustion (amorphous polymer)-3528.2 ± 1.4 kJ·mol-1 researchgate.net
Enthalpy of Polymerization (liquid to amorphous)-96.7 ± 1.5 kJ·mol-1 researchgate.net

Structure Reactivity Relationship Studies of 2 Oxabicyclo 4.1.0 Heptane Derivatives

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the 2-oxabicyclo[4.1.0]heptane skeleton play a crucial role in dictating the molecule's reactivity and the selectivity of its reactions. Both electronic and steric effects of substituents can influence the rate and regioselectivity of ring-opening reactions, as well as the stability of intermediates.

Research has shown that the nature of a substituent on the aryl ring of 1-aryl-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane can significantly affect the stability of benzylic carbocations formed during acid-catalyzed ring-opening reactions. For instance, an electron-donating group like a p-methoxy group can stabilize a carbocation intermediate, influencing the reaction pathway and the distribution of products. This stabilization can lead to different regio- and stereochemical outcomes compared to derivatives with electron-withdrawing groups or without substituents on the aryl ring. acs.orgresearchgate.net

The regioselectivity of nucleophilic attack is also highly dependent on substituent effects. In general, under basic or neutral conditions, nucleophilic attack is favored at the less sterically hindered carbon of the epoxide. However, the presence of directing groups, such as hydroxyl groups, can alter this preference.

Table 1: Impact of Substituents on the Regioselectivity of Ring Opening of this compound Derivatives

Substituent(s)Reagent/ConditionsMajor Product(s)Observations
1-(p-Methoxyphenyl)-2,2-dimethylAcidicRearrangement productsStabilization of benzylic carbocation leads to different regio- and stereoselectivity compared to unsubstituted analogues. acs.orgresearchgate.net
Allylic hydroxyl groupm-CPBAcis-epoxy alcoholsThe hydroxyl group directs the epoxidation to the syn-face of the double bond.
Bulky allylic substituentsm-CPBAtrans-epoxy alcoholsSteric hindrance overrides the directing effect of the hydroxyl group.

Stereochemical Influence on Reaction Outcomes

The stereochemistry of the this compound ring system is a critical factor in determining the outcome of its reactions. The rigid, bicyclic structure often leads to highly stereoselective transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product.

The epoxidation of cyclohexene (B86901) derivatives, a common method for synthesizing 2-oxabicyclo[4.1.0]heptanes, is a well-studied example of stereochemical control. The approaching epoxidizing agent is influenced by the steric and electronic environment of the double bond. For instance, the presence of an allylic alcohol substituent can direct the epoxidation to occur on the same face (syn-directing effect), leading to the formation of a cis-epoxy alcohol. rsc.org However, this directing effect can be overridden by significant steric hindrance from other substituents. rsc.org

In nucleophilic ring-opening reactions, the stereochemistry of the product is often a result of an SN2-type mechanism, which involves an inversion of configuration at the carbon atom being attacked. The approach of the nucleophile is typically from the side opposite to the C-O bond of the epoxide.

A study on the synthesis of this compound nucleosides demonstrated the influence of the stereochemistry of a substituent on the outcome of a nucleosidation reaction. When an O-acetyl derivative was used, only the β-anomer was formed. In contrast, the use of an O-methyl derivative led to the formation of a mixture of α- and β-anomers. researchgate.net This highlights how subtle changes in the stereoelectronic environment can have a profound impact on the stereochemical outcome of a reaction.

Table 2: Stereochemical Outcomes in Reactions of this compound Precursors and Derivatives

Starting MaterialReagent/ConditionsProduct StereochemistryKey Finding
Cyclohexene with allylic alcoholPeroxy acidcis-Epoxy alcoholHydroxyl group directs epoxidation syn to its position. rsc.org
Cyclohexene with bulky allylic groupPeroxy acidtrans-Epoxy alcoholSteric hindrance overcomes the syn-directing effect of the hydroxyl group. rsc.org
O-acetylated this compound derivativeSilylated uracil (B121893), TMSOTfExclusively β-anomerThe stereochemistry of the acetyl group dictates a highly stereoselective reaction. researchgate.net
O-methylated this compound derivativeSilylated uracil, TMSOTfMixture of α- and β-anomersThe change from an acetyl to a methyl group reduces the stereoselectivity of the reaction. researchgate.net

Comparison with Related Bicyclo[4.1.0]heptane Analogues (e.g., Aza-Analogues, Carbocyclic Analogues)

The reactivity of this compound can be better understood by comparing it with its aza- and carbocyclic analogues. The presence of a heteroatom (oxygen or nitrogen) in the bicyclic system introduces specific electronic properties and reactivity patterns that are absent in the purely carbocyclic counterpart.

Aza-Analogues (Azabicyclo[4.1.0]heptanes): The nitrogen atom in aza-bicyclo[4.1.0]heptanes can act as a nucleophile and a base, and its reactivity can be modulated by the substituent on the nitrogen. The synthesis of these compounds often involves the cyclopropanation of unsaturated δ-lactams. masterorganicchemistry.com The ring-opening reactions of aziridines (the three-membered ring in aza-analogues) are analogous to those of epoxides and typically proceed with inversion of stereochemistry at the site of nucleophilic attack. acs.org The nitrogen atom can also influence the reactivity of other functional groups within the molecule.

Carbocyclic Analogues (Bicyclo[4.1.0]heptanes): These all-carbon analogues lack the polarization and reactivity associated with the C-O bonds of the epoxide ring. Their reactivity is primarily governed by the strain of the cyclopropane (B1198618) ring and the nature of any attached functional groups. Ring-opening reactions of the cyclopropane ring in these systems generally require more forcing conditions or the presence of activating groups compared to their oxa- and aza-counterparts. The synthesis of functionalized carbocyclic bicyclo[4.1.0]heptane derivatives has been achieved through highly regio- and stereoselective methods, such as diastereoselective allylic oxidation and hydroboration reactions. nih.govacs.orgacs.orgnih.gov

The introduction of a heteroatom, as in this compound, provides a site for protonation under acidic conditions, which activates the ring towards nucleophilic attack. This activation pathway is not as readily available for the carbocyclic analogues.

Table 3: Comparison of Reactivity of Bicyclo[4.1.0]heptane Analogues

AnalogueKey Structural FeatureCharacteristic Reactivity
This compound Epoxide ring (C-O-C)Facile acid-catalyzed and nucleophilic ring-opening of the epoxide. The oxygen atom can be protonated to activate the ring.
Azabicyclo[4.1.0]heptane Aziridine (B145994) ring (C-N-C)Nucleophilic and basic nitrogen atom. Ring-opening of the aziridine is a key reaction, often with inversion of stereochemistry. acs.org
Bicyclo[4.1.0]heptane Cyclopropane ring (C-C-C)Ring strain in the cyclopropane ring. Ring-opening requires more forcing conditions or activating groups compared to the heteroatomic analogues.

Q & A

Q. What are the efficient synthetic routes for 2-Oxabicyclo[4.1.0]heptane nucleosides with high stereoselectivity?

Answer: A high-yield (80% isolated yield), stereoselective synthesis of this compound nucleosides involves silicon-mediated nucleosidation of protected sugars. For example, nucleoside 8 (Fig. 2) was synthesized via reversible σ-complex formation, ensuring exclusive β-isomer production. Key steps include:

  • Stereochemical control : Attack of the nucleophile on the same side of the cyclopropane ring to enforce cis-arrangement between the base and C-6 substituents .
  • Deprotection : Methanolic ammonia or Et3N selectively removes protecting groups (e.g., benzyl ethers) while preserving the bicyclic core .
  • Chromatographic purification : Flash chromatography and HPLC resolve α/β-isomer mixtures (e.g., 10a,b and 11a,b in a 3:1 ratio) .

Q. How can NMR spectroscopy confirm the stereochemistry of this compound derivatives?

Answer: 1D/2D NMR and nuclear Overhauser effect (NOE) analyses are critical:

  • Coupling constants : For nucleoside 8 , J1,2 = 10.0 Hz indicates cis-axial/axial H-1 and H-2 protons .
  • NOE enhancements : Irradiating H-3 in 8 enhances H-1 (4.4%), confirming cis-geometry between the base and C-6 substituents .
  • <sup>13</sup>C chemical shifts : Distinct signals for C-7 (15.68 ppm) and C-4 (20.32 ppm) validate cyclopropane fusion .

Advanced Research Questions

Q. How does conformational restriction of this compound influence enzyme interactions?

Answer: The fused cyclopropane ring reduces conformational flexibility, as shown by AM1 computational modeling (Fig. 2):

  • Reduced distance : In 13b , the C4–C5 cyclopropane shortens the base-to-hydroxymethyl distance vs. non-constrained analogs (e.g., 2 ), enhancing enzyme-substrate complementarity .
  • Twist modulation : The bicyclic system enforces a "south" pseudorotational conformation, mimicking natural nucleosides' enzyme-binding preferences .
  • Biological impact : Restricted mobility improves kinase recognition but may reduce antiviral activity due to steric mismatches (e.g., lack of HSV-1/2 inhibition at 50 µM) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer: Case study : Compound 13b showed moderate apoptosis (32% at 500 µM) but no antiviral activity. Strategies include:

  • Dose-response assays : Test higher concentrations to identify threshold effects missed in initial screens .
  • Enzyme profiling : Compare activity across kinases (e.g., thymidine kinase) to isolate target-specific interactions .
  • Conformational analysis : Use molecular dynamics to assess whether rigid conformers hinder viral entry vs. promoting apoptosis .

Q. What structural modifications optimize this compound bioactivity?

Answer:

  • Hydroxymethyl positioning : Adjusting substituents at C-1/C-6 alters base orientation. For example, 13b (5-methyl uracil) showed apoptosis, while unsubstituted analogs were inert .
  • Protecting groups : Acetyl or benzyl groups (e.g., 10a ) enhance solubility for in vitro assays but require post-synthesis removal .
  • Hybrid systems : Fuse bicyclic cores with azabicyclo motifs (e.g., 2-azabicyclo[4.1.0]heptane derivatives) to exploit dual binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.